

# Application Notes and Protocols for Anticancer Agent AMG 172 in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Anticancer agent AMG 172 is an antibody-drug conjugate (ADC) that has been investigated for its potential in treating solid tumors, particularly clear cell renal cell carcinoma (ccRCC).[1] As an ADC, AMG 172 combines the specificity of a monoclonal antibody with the potent cytotoxic activity of a payload, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. The antibody component of AMG 172 targets CD27L (CD70), a type II transmembrane protein belonging to the tumor necrosis factor (TNF) family, which is overexpressed on various tumor cells.[2] The cytotoxic payload is maytansinoid DM1, a microtubule inhibitor, connected to the antibody via a non-cleavable linker.[2]

This document provides a summary of preclinical data and protocols for the use of AMG 172 in animal models, intended to guide researchers in designing and executing in vivo studies.

## **Data Presentation**

Table 1: Summary of Preclinical and Clinical Dosage for AMG 172



Parameter	Animal Model / Study Phase	Dosage	Dosing Schedule	Key Findings	Reference
Pharmacokin etics	Cynomolgus Monkey	Single and multiple doses	Not specified	A two- compartment open linear model best described PK.	[1]
Efficacy	Mouse Xenograft (ccRCC)	Not specified	Not specified	Demonstrate d in vivo anti- tumor activity.	[1]
Projected Clinical Starting Dose	Human (projected from animal data)	0.15 mg/kg	Every 2-3 weeks	Supported by non-clinical toxicology, pharmacolog y, and PK data.	
Maximum Tolerated Dose (MTD)	Human (Phase I Clinical Trial)	1.6 mg/kg	Biweekly	Most common dose-limiting toxicity was thrombocytop enia.	
Dose Range Studied	Human (Phase I Clinical Trial)	0.15, 0.3, 0.6, 1.2, 1.6, 1.8, and 2.4 mg/kg	Biweekly	Dose- proportional increases in plasma exposure observed.	

# **Experimental Protocols**



# Protocol 1: In Vivo Efficacy Study of AMG 172 in a Mouse Xenograft Model of Clear Cell Renal Cell Carcinoma

1. Objective: To evaluate the anti-tumor efficacy of AMG 172 in a subcutaneous human ccRCC xenograft mouse model.

#### 2. Materials:

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
- Cell Line: A human clear cell renal cell carcinoma cell line expressing CD27L (e.g., 786-O or A-498).
- Test Article: AMG 172, reconstituted in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline).
- Control Articles: Vehicle control and a non-targeting ADC control.
- Equipment: Calipers for tumor measurement, animal balance, sterile syringes and needles, animal housing facilities.

#### 3. Methods:

- · Cell Culture and Implantation:
  - Culture the ccRCC cells under standard conditions.
  - $\circ$  Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10<sup>6</sup> cells per 100  $\mu$ L.
  - Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring and Grouping:



- Monitor tumor growth by measuring tumor volume with calipers at least twice a week.
   Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

#### Treatment Administration:

- Administer AMG 172, vehicle control, and non-targeting ADC control intravenously (IV) via the tail vein.
- Based on preclinical data, a starting dose could be in the range of the projected human starting dose, adjusted for mouse body surface area, or based on prior dose-ranging studies in mice. A biweekly (every two weeks) dosing schedule can be adopted.

#### · Data Collection:

- Measure tumor volumes and body weights 2-3 times per week.
- Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
- At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

#### Data Analysis:

- Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.
- Evaluate the anti-tumor activity by comparing the tumor growth in the AMG 172-treated groups to the control groups. Tumor growth inhibition (TGI) can be calculated.
- Assess toxicity by monitoring changes in body weight and clinical observations.

## **Visualizations**

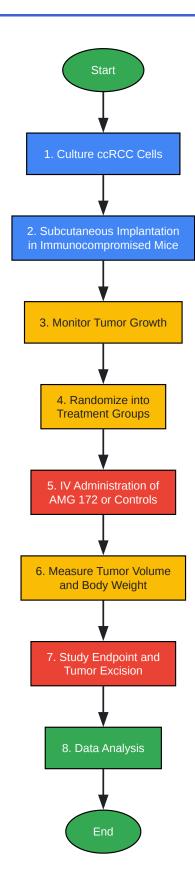


# **Signaling Pathway of AMG 172**









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### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. adcreview.com [adcreview.com]
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